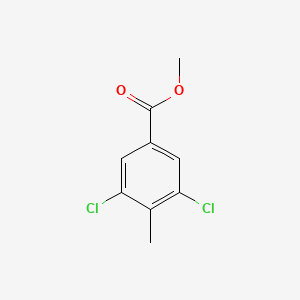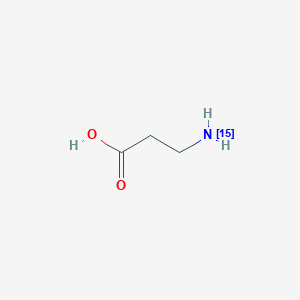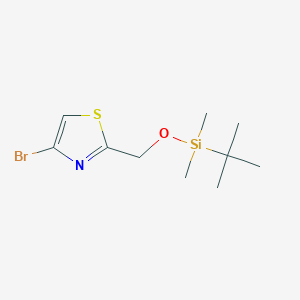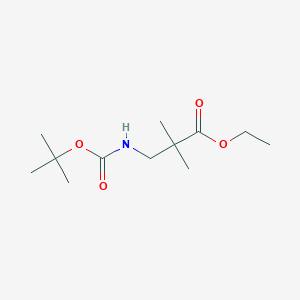
L-Leucine-d3-N-t-BOC H2O (methyl-d3)
Descripción general
Descripción
L-Leucine-d3-N-t-BOC H2O (methyl-d3) is a deuterated derivative of L-leucine, an essential amino acid. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl group. This modification makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-d3-N-t-BOC H2O (methyl-d3) typically involves the following steps:
Deuteration of L-Leucine: The initial step involves the deuteration of L-leucine to replace the hydrogen atoms in the methyl group with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst.
Protection of the Amino Group: The amino group of the deuterated L-leucine is then protected using tert-butyloxycarbonyl (BOC) to form N-t-BOC-L-Leucine-d3.
Hydration: The final step involves the addition of water (H2O) to obtain the hydrated form of the compound.
Industrial Production Methods
Industrial production of L-Leucine-d3-N-t-BOC H2O (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in specialized facilities that adhere to strict regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine-d3-N-t-BOC H2O (methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur, especially involving the carbonyl group.
Substitution: The compound can participate in substitution reactions, where the BOC group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
Oxidation: Oxidized derivatives of L-Leucine-d3-N-t-BOC H2O (methyl-d3).
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Compounds with different protecting groups replacing the BOC group.
Aplicaciones Científicas De Investigación
L-Leucine-d3-N-t-BOC H2O (methyl-d3) has a wide range of scientific research applications:
Chemistry: Used in isotopic labeling studies to trace chemical pathways and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of leucine in various biological processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mecanismo De Acción
The mechanism of action of L-Leucine-d3-N-t-BOC H2O (methyl-d3) involves its incorporation into biological systems where it can replace the non-deuterated form of leucine. The presence of deuterium atoms affects the compound’s physical and chemical properties, leading to differences in reaction rates and pathways. The compound targets various molecular pathways, including protein synthesis and metabolic processes.
Comparación Con Compuestos Similares
L-Leucine-d3-N-t-BOC H2O (methyl-d3) can be compared with other deuterated amino acids, such as:
- L-Valine-d3-N-t-BOC H2O (methyl-d3)
- L-Isoleucine-d3-N-t-BOC H2O (methyl-d3)
- L-Phenylalanine-d3-N-t-BOC H2O (methyl-d3)
Uniqueness
The uniqueness of L-Leucine-d3-N-t-BOC H2O (methyl-d3) lies in its specific isotopic labeling, which makes it particularly useful for studies involving leucine metabolism and protein synthesis. Its deuterated form provides distinct advantages in NMR spectroscopy and mass spectrometry, allowing for more precise and accurate measurements.
Propiedades
IUPAC Name |
5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/i1D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)









![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)


